molecular formula C26H22N2O5 B12207019 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide

2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide

Cat. No.: B12207019
M. Wt: 442.5 g/mol
InChI Key: ULNZMIYYXZVYFV-UHFFFAOYSA-N
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Description

2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl propanoic acid with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-2-ol derivatives .

Scientific Research Applications

2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The chromen-2-one core plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-propionic acid
  • 4-Hydroxycoumarin
  • Warfarin
  • Dicoumarol

Uniqueness

2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both chromen-2-one and benzamide moieties. This combination imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

2-[3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanoylamino]benzamide

InChI

InChI=1S/C26H22N2O5/c1-32-22-15-23-20(19(14-25(30)33-23)16-7-3-2-4-8-16)13-17(22)11-12-24(29)28-21-10-6-5-9-18(21)26(27)31/h2-10,13-15H,11-12H2,1H3,(H2,27,31)(H,28,29)

InChI Key

ULNZMIYYXZVYFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)NC3=CC=CC=C3C(=O)N)C(=CC(=O)O2)C4=CC=CC=C4

Origin of Product

United States

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